molecular formula C11H12IN3O B15089821 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine

1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine

Cat. No.: B15089821
M. Wt: 329.14 g/mol
InChI Key: CBGLXIALJDMAPA-UHFFFAOYSA-N
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Description

1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine is a valuable heterocyclic building block designed for medicinal chemistry and drug discovery research. This multi-functional compound incorporates two key pharmacophoric elements: an aminopyrazole core and a 4-iodophenoxyethyl side chain. The 1H-pyrazol-4-amine scaffold is a privileged structure in organic synthesis, known for its role as a precursor to a wide array of fused heterocyclic systems such as pyrazolopyridines and pyrazolopyrimidines, which are known to exhibit a range of biological activities . The primary amine at the 4-position of the pyrazole ring acts as a strong nucleophile, enabling its use in condensation, acylation, and ring-forming reactions to construct more complex molecular architectures . The iodine atom on the phenoxy ring serves as a versatile handle for further synthetic elaboration via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to introduce diverse carbon-based substituents and explore structure-activity relationships . The ethoxy linker provides conformational flexibility, which can be beneficial for optimizing the binding of the molecule to a biological target. As a polyfunctional synthon, this compound is of significant interest for constructing targeted libraries of novel compounds for high-throughput screening and lead optimization. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12IN3O

Molecular Weight

329.14 g/mol

IUPAC Name

1-[2-(4-iodophenoxy)ethyl]pyrazol-4-amine

InChI

InChI=1S/C11H12IN3O/c12-9-1-3-11(4-2-9)16-6-5-15-8-10(13)7-14-15/h1-4,7-8H,5-6,13H2

InChI Key

CBGLXIALJDMAPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCN2C=C(C=N2)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Iodophenoxy Intermediate: The initial step involves the iodination of phenol to form 4-iodophenol. This reaction is usually carried out using iodine and a suitable oxidizing agent such as sodium iodate.

    Etherification: The 4-iodophenol is then reacted with ethylene oxide or a similar ethylating agent to form 2-(4-iodophenoxy)ethanol.

    Formation of the Pyrazole Ring: The final step involves the reaction of 2-(4-iodophenoxy)ethanol with hydrazine and a suitable aldehyde or ketone to form the pyrazole ring. This reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Iodophenyl Group

The para-iodine atom on the phenoxy ring participates in palladium-catalyzed cross-coupling reactions. This reactivity enables the synthesis of biaryl derivatives through Suzuki-Miyaura coupling with aryl boronic acids under mild conditions .

Example Reaction:

ReactantsConditionsProductYieldReference
Aryl boronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl-substituted derivative72%

The iodine can also be replaced via Ullmann-type coupling with amines or thiols using copper catalysts .

Amine Functional Group Reactions

The primary amine on the pyrazole ring undergoes typical amine transformations:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to form amides :
Compound+CH3COClAcetamide derivative\text{Compound} + \text{CH}_3\text{COCl} \rightarrow \text{Acetamide derivative}

Alkylation

Forms secondary amines when treated with alkyl halides (e.g., methyl iodide) under basic conditions:
Compound+CH3IN-Methylated derivative\text{Compound} + \text{CH}_3\text{I} \rightarrow N\text{-Methylated derivative}

Condensation

Reactswith aldehydes (e.g., benzaldehyde) to form Schiff bases :
Compound+PhCHOImine derivative\text{Compound} + \text{PhCHO} \rightarrow \text{Imine derivative}

Electrophilic Substitution on the Pyrazole Ring

The electron-rich pyrazole ring undergoes nitration and halogenation at specific positions. Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 3-position :

Nitration Conditions:

ReagentsTemperatureProductYield
HNO₃ (conc.), H₂SO₄0–5°C3-Nitro-pyrazole derivative58%

Halogenation (e.g., bromination) occurs preferentially at the 5-position of the pyrazole ring.

Oxidation

The amine group can be oxidized to a nitro group using strong oxidants like KMnO₄ under acidic conditions :
-NH2KMnO4/H+-NO2\text{-NH}_2 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{-NO}_2

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines, but the iodophenyl group remains intact under mild conditions .

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles to form fused heterocycles. For example, reaction with dimethyl acetylenedicarboxylate (DMAD) yields pyrazolo-pyridine derivatives .

Scientific Research Applications

1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine is an organic compound featuring a pyrazole ring substituted with a 4-iodophenoxyethyl group. It has a molecular weight of approximately 303.13 g/mol. The presence of iodine enhances its electronic properties, making it of interest in various chemical and biological applications. Initial research indicates that the compound could modulate enzyme activity or receptor binding due to its structural characteristics.

Potential Applications

  • Interaction Studies: Crucial for understanding how this compound interacts with biological targets. Detailed studies involving docking simulations and binding assays could elucidate its mechanism of action and specificity towards different targets.
  • Medicinal Chemistry: Pyrazole derivatives exhibit a full spectrum of biological activities and are potent medicinal scaffolds . They have demonstrated anti-inflammatory , anticonvulsant, and antidepressant activity .
  • Anti-inflammatory Potential: Several pyrazole derivatives have shown marked anti-inflammatory potential against various inflammatory mediators . Some compounds have demonstrated promising anti-inflammatory activity by inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) . Other synthesized compounds have exhibited optimal anti-inflammatory activity comparable with reference drugs like diclofenac sodium and celecoxib .
  • Anticonvulsant and Antidepressant Activity: Certain pyrazole derivatives have shown neuroprotection activity . Some compounds have shown good activity compared to imipramine .
  • BRAF Inhibition: Analogs have been synthesized and tested for bioassay inhibition of purified mutant BRAF activity in vitro .
  • Anticancer Activity: Some compounds have shown potent activity against leukemia, renal cancer, and non-small cell lung cancer cell lines .

Mechanism of Action

The mechanism of action of 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, it can exert its therapeutic effects in various disease conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenoxyethyl chain and the pyrazole ring significantly alters molecular properties. Key analogs are compared below:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine 4-Iodophenoxyethyl C₁₁H₁₃IN₃O ~370.15* High molecular weight due to iodine; potential for halogen bonding
1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine 4-Bromopyrazolylethyl C₈H₁₀BrN₅ 256.107 Bromine offers lower steric hindrance than iodine; used in crystallography
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine 3-Chloro-4-fluorobenzyl C₁₀H₉ClFN₃ 237.65 Electron-withdrawing groups enhance metabolic stability
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine 1-Methylpiperidin-4-yl C₉H₁₆N₄ 180.25 Basic amine improves solubility in polar solvents
N-(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide Trifluoromethylbenzyl C₂₀H₁₅F₃N₄O₂ 424.35 Trifluoromethyl group enhances lipophilicity and bioavailability

*Calculated based on isotopic data from similar compounds .

Electronic and Steric Influences

  • Iodine vs. However, bromine analogs are more commonly used in crystallographic studies due to favorable diffraction properties .
  • Halogen vs. Alkyl/Aryl Groups : Electron-withdrawing groups (e.g., trifluoromethyl in Ceapin-A9) reduce electron density on the pyrazole ring, altering reactivity in nucleophilic substitution reactions . In contrast, alkyl chains (e.g., 1-methylpiperidin-4-yl) improve solubility but may reduce membrane permeability .

Biological Activity

1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its unique structural features and potential biological activities. This compound consists of a pyrazole ring substituted with a 4-iodophenoxyethyl group, which may confer distinct pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H13_{13}N3_{3}O, with a molecular weight of approximately 303.13 g/mol. The presence of iodine in its structure enhances electronic properties, potentially influencing interactions with biological targets.

Table 1: Structural Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC12_{12}H13_{13}N3_{3}OUnique substitution pattern; potential enzyme modulator
5-(4-Iodophenyl)-1H-pyrazol-4-amineC11_{11}H10_{10}N3_{3}ISimilar pyrazole structure; studied for medicinal applications
1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amineC11_{11}H15_{15}N3_{3}Contains dimethylamino group; potential CNS activity

Anti-inflammatory Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory activities. Research has shown that compounds with similar structures to this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

For instance, a series of pyrazole derivatives demonstrated COX-2 inhibitory activities with IC50_{50} values ranging from 0.02 to 0.04 μM, suggesting that modifications in the pyrazole structure can enhance anti-inflammatory potency . The specific impact of the 4-iodophenoxyethyl substitution on the anti-inflammatory activity of this compound remains to be fully elucidated but is hypothesized to be significant.

Antitumor Activity

The potential antitumor effects of pyrazole derivatives have also been explored. Some compounds have shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines. For example, certain pyrazole derivatives have been reported to exhibit IC50_{50} values comparable to established chemotherapeutic agents, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects likely involves modulation of enzyme activity or receptor binding. Initial docking studies suggest that this compound may interact with specific biological targets, influencing cellular pathways related to inflammation and tumor progression.

Study on Anti-inflammatory Activity

In a study conducted by Akhtar et al., several novel pyrazole derivatives were synthesized and screened for their anti-inflammatory properties using an immune enzyme assay. The findings indicated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, reinforcing the potential therapeutic application of this class of compounds in inflammatory diseases .

Anticancer Evaluation

Another study focused on the anticancer potential of pyrazole derivatives, where compounds were tested against various cancer cell lines. The results showed that certain derivatives had significant cytotoxic effects, with IC50_{50} values indicating potent antitumor activity. This highlights the need for further investigation into the specific mechanisms through which this compound may act against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis starting from substituted pyrazole precursors. Microwave-assisted reactions (e.g., 60–80°C, 20–40 min) improve efficiency for intermediates like C27H25Cl2N3, as demonstrated in pyrazole-amine condensations . Solvent polarity (e.g., DMF vs. ethanol) and temperature gradients should be optimized to avoid side products. For iodophenoxy substitution, Ullmann coupling or nucleophilic aromatic substitution under inert atmosphere (N₂/Ar) is recommended .
  • Data : Typical yields range from 45–70% for analogous compounds, with purity >95% confirmed by HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry. For example, single-crystal studies at 173 K (R factor = 0.031) reveal bond angles and torsion angles critical for bioactivity.
  • NMR/FTIR : Use 1H^1H-NMR (DMSO-d₆, 400 MHz) to verify amine protons (δ 5.2–6.1 ppm) and iodophenoxy substituents (δ 7.3–8.1 ppm). FTIR confirms N-H stretches (~3400 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
    • Data : Crystallographic parameters (e.g., space group P2₁/c, Z = 4) and spectroscopic libraries (e.g., SDBS) should be cross-referenced .

Q. How is the compound screened for preliminary biological activity?

  • Methodology :

  • In vitro assays : Test against GPCRs (e.g., cannabinoid receptors) using radioligand binding assays (IC₅₀ values) .
  • Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
    • Data : Analogous pyrazole derivatives show IC₅₀ values of 10–100 nM for GPCRs and MICs of 8–32 µg/mL for bacteria .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase domains). Optimize force fields (AMBER/CHARMM) for halogen bonding with the iodine substituent.
  • MD Simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes.
    • Data : ΔG binding energies for similar compounds range from -8.5 to -10.2 kcal/mol .

Q. How to resolve contradictions between in vitro activity and in silico predictions?

  • Methodology :

  • Solubility vs. Activity : Measure logP (e.g., shake-flask method) to assess lipid membrane penetration. Low solubility (<50 µM in PBS) may explain reduced in vivo efficacy despite strong in silico binding .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid clearance (e.g., CYP450 oxidation of the ethyl-phenoxy chain) .
    • Data : Adjust substituents (e.g., replace ethyl with cyclopropyl) to improve metabolic half-life from <15 min to >60 min .

Q. What strategies optimize reaction conditions for scale-up synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Apply Taguchi or Box-Behnken models to optimize variables (temperature, catalyst loading). For example, a 3² factorial design reduced byproducts by 30% in analogous pyrazole syntheses .
  • Flow Chemistry : Continuous-flow reactors (residence time 10–30 min) enhance heat transfer and yield reproducibility .
    • Data : Pilot-scale reactions achieved 85% yield at 100 g batch size with <2% impurities .

Q. How to establish structure-activity relationships (SAR) for iodophenoxy substituents?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with halogens (Br, Cl) or methoxy groups at the 4-position. Test against a panel of kinases or ion channels .
  • 3D-QSAR : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with IC₅₀ values.
    • Data Table :
SubstituentIC₅₀ (nM, Kinase X)logP
4-Iodo12 ± 1.53.2
4-Bromo18 ± 2.12.9
4-Methoxy220 ± 152.1

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